
5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate is a chemical compound with the molecular formula C15H14Cl2N2O2 and a molecular weight of 325.19. It is a derivative of piperidine, a heterocyclic amine that is a structural component of piperine, an alkaloid found in black pepper .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate, is a significant area of research in modern organic chemistry . The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various substituted piperidines .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical compound 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate is significant in the field of organic synthesis, offering a foundation for developing various pharmaceutical agents and materials with unique properties. For instance, research on the synthesis and application of related quinoline and piperidine derivatives reveals their potential in creating novel compounds with significant biological and chemical activities. These studies contribute to our understanding of the compound's versatility in synthetic organic chemistry and its utility in developing new molecules with potential therapeutic applications.
Enantioselective Synthesis : The compound has been explored in the context of developing enantioselective processes for preparing potent receptor inhibitors, demonstrating the compound's role in synthesizing biologically active molecules with specific stereochemical configurations (Cann et al., 2012).
Anti-corrosion Applications : Derivatives of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate have been investigated for their anti-corrosion efficacy on mild steel in acidic mediums, illustrating the compound's potential in materials science for protecting metals against corrosion (Douche et al., 2020).
Catalytic Activity : Research involving piperidine-4-carboxylic acid derivatives has shown significant catalytic activity, highlighting the compound's application in facilitating chemical reactions, particularly in the synthesis of organic compounds with complex structures (Ghorbani-Choghamarani & Azadi, 2015).
Biological Activities
The structural motif of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate is foundational in the synthesis of compounds with varied biological activities. While focusing on the scientific research applications and excluding direct drug use and dosage information, it's evident that derivatives of this compound play a crucial role in developing new therapeutics.
Anticancer Activities : Compounds derived from related quinolinediones have been investigated for their anticancer activities, providing insights into the design of new anticancer agents leveraging the structural features of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate derivatives (Hsu et al., 2008).
Antibacterial Potency : The exploration of 5,7-disubstituted quinolones for their antibacterial properties showcases the broader application of 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate derivatives in addressing microbial resistance and developing new antibiotics (Miyamoto et al., 1990).
Safety and Hazards
Orientations Futures
Piperidine derivatives, such as 5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate, have significant potential in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and have been shown to have various therapeutic benefits . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.
Propriétés
IUPAC Name |
(5,7-dichloroquinolin-8-yl) piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-11-9-12(17)14(13-10(11)5-4-6-18-13)21-15(20)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEFCCOOOKVKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinolin-8-yl piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

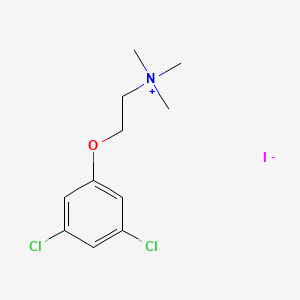
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B2722334.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2722337.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2722339.png)
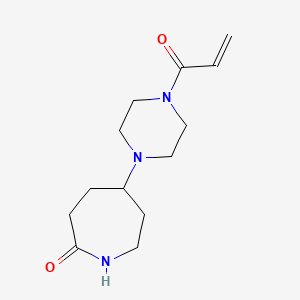
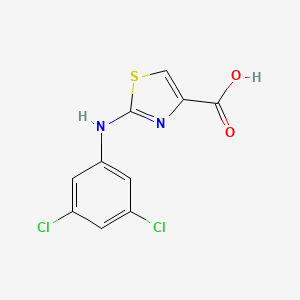
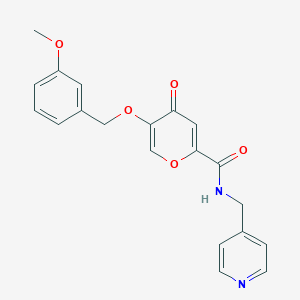
![4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)
![6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2722344.png)
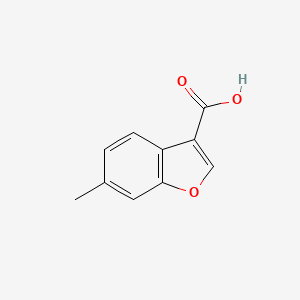
![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)
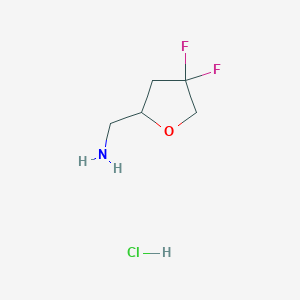
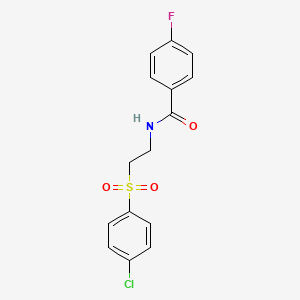
![N-(2,6-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2722355.png)